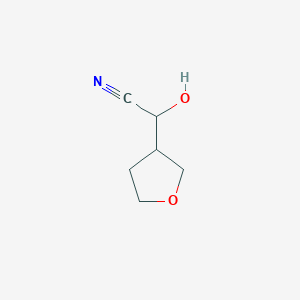

![molecular formula C21H18ClN5O3 B3016403 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-72-9](/img/structure/B3016403.png)

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

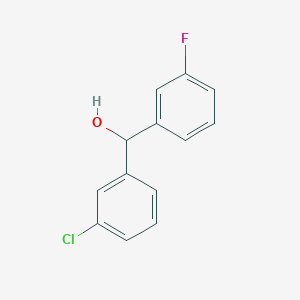

The compound "3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to a family of compounds with potential inhibitory activity against certain enzymes or receptors. The structure suggests it is a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, which is a class of compounds known for their diverse biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been described as starting from 2-chloropyridine-3-carboxylic acid, followed by esterification, nucleophilic aromatic substitution, amide formation, and ring closure to allow the synthesis with two identical or different groups attached to nitrogen . This method provides a straightforward approach to creating a variety of derivatives, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been studied, and significant variation in their structural diversity has been noted . This diversity can lead to a broad range of biopharmaceutical properties. The presence of a 5-chloro-1H-indole moiety in the compound suggests additional interactions, such as hydrogen bonding or pi-stacking, which could influence its biological activity and binding affinity.

Chemical Reactions Analysis

Compounds within this class have been shown to undergo various chemical reactions. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give aminated derivatives, indicating that the pyrimidine ring can be functionalized at specific positions . This reactivity could be relevant for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones vary widely, with solubility values ranging from micromolar to millimolar concentrations and varying permeability coefficients . These properties are crucial for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME).

Relevant Case Studies

While there are no direct case studies on the specific compound, related compounds have shown significant anti-cancer activities against various human tumor cell lines . The presence of piperidine/pyrrolidine groups and specific substitutions on the pyrimidine ring have been associated with increased anti-cancer activities, which could be relevant for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

- The compound's synthesis involves esterification, nucleophilic aromatic substitution, amide formation, and ring closure. The structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones leads to significant variation in biopharmaceutical properties, such as solubility and permeability coefficients (Jatczak et al., 2014).

Anticancer Activity

- Derivatives of indole, such as 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown anticancer activity against human breast cancer cell lines, particularly those with electron-withdrawing groups like nitro groups (Kumar & Sharma, 2022).

Oxidation Applications

- Compounds like bent 5-deazaflavins, which share structural similarities with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have been used in the oxidation of alcohols and amines (Yoneda et al., 1980).

Efficient Synthesis in Water

- An efficient synthesis of similar structures, such as (3S)-1,1′,2,2′,3′,4′,6′,7′-octahydro-9′-nitro-2,6′-dioxospiro[3H-indole-3,8′-[8H]pyrido[1,2-a]pyrimidine]-7′-carbonitrile, has been achieved in water, indicating potential for environmentally friendly synthesis methods (Alizadeh & Moafi, 2015).

Antimicrobial and Antitubercular Activity

- Highly functionalized derivatives, such as dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione, have shown antimicrobial and antitubercular activities, suggesting potential in treating bacterial infections (Dandia et al., 2013).

Biological Evaluation for Adrenoceptor Subtypes

- Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their affinity towards cloned α1-adrenoceptor subtypes in binding assays, indicating potential in pharmacological applications (Romeo et al., 2001).

Mannich Reactions and Derivative Synthesis

- Mannich reactions involving compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been used to produce various substituted pyrimidine derivatives, demonstrating the compound's utility in organic synthesis (Meshcheryakova et al., 2014).

Anti-inflammatory and Anti-tumor Properties

- Certain derivatives, like dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, have shown both anti-inflammatory and anti-tumor properties, making them candidates for cancer and inflammation treatments (Girgis, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O3/c22-13-3-4-16-12(10-13)11-17(24-16)20(29)26-8-5-14(6-9-26)27-19(28)15-2-1-7-23-18(15)25-21(27)30/h1-4,7,10-11,14,24H,5-6,8-9H2,(H,23,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKKKXNHDCTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![8-(2,5-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B3016343.png)